2-(Hexyloxy)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

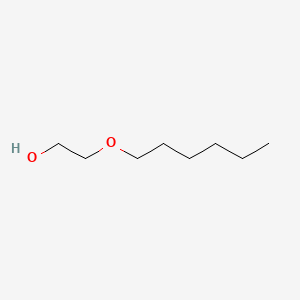

Structure

3D Structure

Properties

IUPAC Name |

2-hexoxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2/c1-2-3-4-5-7-10-8-6-9/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPGSWASWQBLSKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31726-34-8 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-hexyl-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31726-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1026908 | |

| Record name | 2-Hexyloxyethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless hygroscopic liquid; [CHEMINFO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | Ethanol, 2-(hexyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hexoxyethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3112 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYLENE GLYCOL MONOHEXYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1571 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

208 °C @ 760 MM HG, 208.3 °C | |

| Record name | 2-HEXOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5569 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL MONOHEXYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1571 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

195 °F OC, 81.7 °C c.c. | |

| Record name | 2-HEXOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5569 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL MONOHEXYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1571 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

SLIGHTLY SOL IN WATER; VERY SOL IN ALC & ETHER, Solubility in water: poor | |

| Record name | 2-HEXOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5569 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL MONOHEXYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1571 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.8894 @ 20 °C/20 °C, Relative density (water = 1): 0.89 | |

| Record name | 2-HEXOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5569 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL MONOHEXYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1571 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.05 [mmHg], 0.05 MM HG @ 20 °C, Vapor pressure, Pa at 20 °C: 7 | |

| Record name | 2-Hexoxyethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3112 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-HEXOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5569 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL MONOHEXYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1571 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

WATER-WHITE LIQ | |

CAS No. |

112-25-4, 31726-34-8 | |

| Record name | Glycol monohexyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexoxyethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-(hexyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hexyloxyethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hexyloxyethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.592 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hexan-1-ol, ethoxylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENE GLYCOL MONOHEXYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7P0O8282NR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-HEXOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5569 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL MONOHEXYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1571 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-45.1 °C, -45 °C | |

| Record name | 2-HEXOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5569 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL MONOHEXYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1571 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Hexyloxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-(hexyloxy)ethanol (B90154) (also known as ethylene (B1197577) glycol monohexyl ether), a versatile solvent and chemical intermediate. This document details the core synthetic methodologies, experimental protocols, and relevant quantitative data to support research and development in the chemical and pharmaceutical industries.

Introduction

This compound is a high-boiling point, colorless liquid with a mild odor, belonging to the family of glycol ethers. Its amphiphilic nature, possessing both a hydrophobic hexyl chain and a hydrophilic hydroxyl group, makes it an effective solvent for a wide range of substances and a useful intermediate in the synthesis of more complex molecules. This guide will focus on the two predominant methods for its synthesis: the industrial-scale ethoxylation of 1-hexanol (B41254) and the laboratory-scale Williamson ether synthesis.

Core Synthesis Pathways

There are two primary, well-established routes for the synthesis of this compound:

-

Ethoxylation of 1-Hexanol: This is the most common industrial method, involving the direct reaction of 1-hexanol with ethylene oxide. The reaction is typically catalyzed by a base, such as sodium hydroxide (B78521) or potassium hydroxide, and proceeds via the nucleophilic ring-opening of the epoxide. This method is highly efficient and scalable.

-

Williamson Ether Synthesis: A classic and versatile method for forming ethers, this route involves the reaction of a hexyl-containing nucleophile with an ethylene glycol-derived electrophile, or vice versa. Common variations include the reaction of sodium hexoxide with 2-chloroethanol (B45725) or the reaction of 1-bromohexane (B126081) with the sodium salt of ethylene glycol. This method is particularly useful for smaller-scale laboratory preparations.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical transformations and logical workflows for the synthesis of this compound.

Caption: Ethoxylation of 1-Hexanol Pathway.

Caption: Williamson Ether Synthesis Pathways.

Caption: General Experimental Workflow.

Quantitative Data Presentation

The following tables summarize key quantitative data associated with the synthesis and properties of this compound.

Table 1: Comparison of Synthesis Pathways

| Parameter | Ethoxylation of 1-Hexanol | Williamson Ether Synthesis |

| Starting Materials | 1-Hexanol, Ethylene Oxide | 1-Hexanol & 2-Haloethanol OR 1-Halohexane & Ethylene Glycol |

| Catalyst | Basic (e.g., NaOH, KOH) or Acidic | Strong Base (e.g., NaH, Na) |

| Typical Reaction Temp. | 150-200 °C[1] | 50-100 °C |

| Typical Reaction Pressure | 3-4 MPa[1] | Atmospheric |

| Reported Yield | >80%[1] | 50-95% (general) |

| Primary Byproducts | Higher ethoxylates, polyethylene (B3416737) glycols | Salts (e.g., NaCl, NaBr) |

| Industrial Scalability | High | Moderate |

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₈H₁₈O₂ |

| Molecular Weight | 146.23 g/mol |

| Boiling Point | 208.3 °C at 760 mmHg |

| Melting Point | -45.1 °C |

| Density | 0.888 g/mL at 20 °C |

| CAS Number | 112-25-4 |

| IR Spectrum (Gas Phase) | Major peaks at approx. 3670 cm⁻¹ (O-H stretch), 2930 cm⁻¹ (C-H stretch), 1120 cm⁻¹ (C-O stretch) |

| Mass Spectrum (EI) | Major fragments (m/z): 45, 57, 85, 43, 70 |

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound. These are intended as a guide and may require optimization based on specific laboratory conditions and available equipment.

Ethoxylation of 1-Hexanol (Industrial Method)

This protocol is based on the general industrial process for the synthesis of glycol ethers.[1]

Materials:

-

1-Hexanol

-

Ethylene Oxide

-

Sodium Hydroxide (catalyst)

-

Pressurized reaction vessel (autoclave) equipped with stirring, heating, and gas inlet/outlet.

Procedure:

-

Catalyst Preparation: A catalytic amount of sodium hydroxide (typically 0.1-0.5% by weight of 1-hexanol) is dissolved in 1-hexanol.

-

Reaction Setup: The 1-hexanol/catalyst mixture is charged into a dry, inert-gas-purged autoclave.

-

Reaction Conditions: The autoclave is sealed and heated to the reaction temperature, typically between 150-200°C.[1]

-

Ethylene Oxide Addition: Ethylene oxide is slowly introduced into the reactor under pressure (3-4 MPa), maintaining the desired temperature.[1] The addition is continued until the desired molar ratio of ethylene oxide to 1-hexanol is reached.

-

Reaction Completion: After the addition of ethylene oxide is complete, the reaction mixture is typically held at the reaction temperature for a period to ensure complete conversion.

-

Neutralization and Workup: The reaction mixture is cooled, and the basic catalyst is neutralized with an acid (e.g., acetic acid or phosphoric acid).

-

Purification: The crude product is purified by fractional distillation under reduced pressure to separate the desired this compound from unreacted 1-hexanol, water, and higher ethoxylation products. The product is typically obtained in yields exceeding 80%.[1]

Williamson Ether Synthesis (Laboratory Scale)

This protocol describes a laboratory-scale synthesis of this compound via the Williamson ether synthesis.

Materials:

-

1-Hexanol

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

2-Chloroethanol

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

Standard laboratory glassware for inert atmosphere reactions.

Procedure:

-

Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, a solution of 1-hexanol in anhydrous THF is prepared.

-

Sodium hydride (1.1 equivalents) is carefully added portion-wise to the stirred solution at 0°C. The mixture is then allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases, indicating the formation of sodium hexoxide.

-

Etherification: A solution of 2-chloroethanol (1.0 equivalent) in anhydrous THF is added dropwise to the sodium hexoxide solution at room temperature.

-

Reaction Completion: The reaction mixture is heated to reflux and maintained at this temperature for several hours (reaction progress can be monitored by TLC or GC).

-

Workup: After cooling to room temperature, the reaction is carefully quenched by the slow addition of water. The mixture is then transferred to a separatory funnel and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by fractional distillation or column chromatography on silica (B1680970) gel to yield pure this compound. Yields for this type of reaction are typically in the range of 50-95%.

Conclusion

This technical guide has detailed the primary synthetic pathways for this compound, providing a foundation for its preparation in both industrial and laboratory settings. The ethoxylation of 1-hexanol remains the preferred method for large-scale production due to its high efficiency and atom economy. The Williamson ether synthesis offers a reliable and adaptable alternative for smaller-scale synthesis, allowing for greater control and flexibility in a research environment. The provided experimental protocols and quantitative data serve as a valuable resource for scientists and professionals engaged in the synthesis and application of this important glycol ether.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of 2-(Hexyloxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Hexyloxy)ethanol, also known as ethylene (B1197577) glycol monohexyl ether or hexyl cellosolve, is a high-boiling point, slow-evaporating glycol ether with the chemical formula C₈H₁₈O₂.[1][2] Its amphiphilic nature, possessing both a hydrophilic hydroxyl group and a lipophilic hexyl ether chain, imparts a unique solvency profile that makes it a versatile component in a wide array of industrial and commercial applications.[3] These include its use as a solvent in specialty printing inks, a coalescing agent in latex paints, and a coupling agent in cleaners and surface coatings.[4]

For researchers in drug development, this compound presents opportunities as a solvent, co-solvent, or penetration enhancer in various formulations, particularly for topical and transdermal delivery systems.[5][6] Its ability to dissolve a broad range of substances and its compatibility with both aqueous and organic phases make it a valuable excipient for improving the solubility and bioavailability of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for their determination, and an exploration of its relevant chemical reactions and synthesis.

Physical Characteristics

This compound is a colorless, hygroscopic liquid with a characteristic mild odor.[1][3] Its physical properties are summarized in the tables below.

General and Thermodynamic Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₈O₂ | [1] |

| Molecular Weight | 146.23 g/mol | [1] |

| Melting Point | -45.1 °C | [2] |

| Boiling Point | 208.3 °C at 760 mmHg | [1][2] |

| Flash Point | 81.7 °C (Closed Cup) | [1][2] |

| Autoignition Temperature | 225 °C | [7] |

| Vapor Pressure | 0.1 hPa at 22.9 °C | [7] |

Density and Solubility

| Property | Value | Reference(s) |

| Density | 0.888 g/mL at 20 °C | [4] |

| Water Solubility | 9.46 g/L | [4] |

| LogP (Octanol-Water) | 1.97 | [2] |

| Solubility Profile | Soluble in alcohol and ether. | [4] |

Chemical Characteristics

This compound exhibits the characteristic reactivity of both an alcohol and an ether. Its chemical identity and spectroscopic data are detailed below.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 112-25-4 |

| EC Number | 203-951-1 |

| IUPAC Name | 2-(Hexyloxy)ethan-1-ol |

| Synonyms | Ethylene glycol monohexyl ether, Hexyl cellosolve, EGHE |

Spectroscopic Data

While a publicly available, fully assigned NMR spectrum is not readily accessible, the expected chemical shifts for ¹H and ¹³C NMR are presented based on the structure of this compound. Infrared spectroscopy data is also summarized.

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Proton) | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃- | ~0.9 | Triplet | 3H |

| -(CH₂)₄- | ~1.3-1.6 | Multiplet | 8H |

| -O-CH₂- (hexyl) | ~3.4 | Triplet | 2H |

| -O-CH₂-CH₂-OH | ~3.5 | Triplet | 2H |

| -CH₂-OH | ~3.7 | Triplet | 2H |

| -OH | Variable | Singlet | 1H |

| ¹³C NMR (Carbon) | Expected Chemical Shift (ppm) |

| CH₃- | ~14 |

| CH₃-CH₂- | ~22 |

| -CH₂-CH₂-O- | ~26 |

| -CH₂-CH₂-CH₂-O- | ~29 |

| -CH₂-CH₂-CH₂-CH₂-O- | ~31 |

| -O-CH₂- (hexyl) | ~61 |

| -O-CH₂-CH₂-OH | ~71 |

| -CH₂-OH | ~72 |

3.2.2 Infrared (IR) Spectroscopy

The NIST WebBook provides an IR spectrum for this compound.[8][9] Key characteristic peaks include:

-

Broad O-H stretch: ~3400 cm⁻¹ (indicative of the alcohol group)

-

C-H stretches: ~2850-2950 cm⁻¹ (from the alkyl chain)

-

C-O stretch (ether): ~1120 cm⁻¹

Experimental Protocols

The following sections detail the methodologies for determining key physical properties of this compound, based on standard ASTM methods.

Determination of Boiling Point (Distillation Range)

This protocol is adapted from ASTM D1078, "Standard Test Method for Distillation Range of Volatile Organic Liquids."[6][10][11][12][13]

Objective: To determine the temperature range over which this compound boils at atmospheric pressure.

Apparatus:

-

Distillation flask (e.g., 200 mL)

-

Condenser

-

Receiving graduate cylinder (100 mL)

-

Calibrated thermometer or temperature probe

-

Heating mantle or other heat source

Procedure:

-

Measure 100 mL of the this compound sample into the distillation flask.

-

Add a few boiling chips to the flask to ensure smooth boiling.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned correctly, with the top of the bulb level with the bottom of the side arm of the flask.

-

Begin heating the flask. Adjust the heating rate so that the first drop of distillate falls from the condenser into the receiving cylinder at a controlled rate (e.g., 4-5 mL per minute).

-

Record the temperature at which the first drop of distillate is collected as the Initial Boiling Point (IBP).

-

Continue the distillation, recording the temperature at various volumes of collected distillate (e.g., every 10 mL).

-

The temperature when the last of the liquid in the flask has evaporated is the Dry Point. The boiling point is typically reported as the temperature at which 50% of the sample has distilled.

Determination of Density

This protocol is based on ASTM D4052, "Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter."[14][15][16][17][18]

Objective: To accurately measure the density of liquid this compound at a specified temperature.

Apparatus:

-

Digital density meter with an oscillating U-tube

-

Thermostatic control for the measurement cell

-

Syringes for sample injection

Procedure:

-

Calibration: Calibrate the density meter according to the manufacturer's instructions using two reference standards of known density that bracket the expected density of the sample. Typically, dry air and deionized water are used.

-

Temperature Equilibration: Set the temperature of the measurement cell to the desired temperature (e.g., 20 °C) and allow it to stabilize.

-

Sample Injection: Inject the this compound sample into the measurement cell, ensuring there are no air bubbles. The volume required is typically small (1-2 mL).

-

Measurement: Allow the sample to reach thermal equilibrium within the cell. The instrument will measure the oscillation period of the U-tube, which is directly related to the density of the sample.

-

Data Recording: Record the density reading provided by the instrument.

-

Cleaning: Clean the measurement cell thoroughly with appropriate solvents (e.g., ethanol (B145695) followed by acetone) and dry with a stream of air before the next measurement.

Determination of Flash Point

This protocol is adapted from ASTM D93, "Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester."[5][7][19][20][21]

Objective: To determine the lowest temperature at which the vapors of this compound will ignite when an ignition source is applied.

Apparatus:

-

Pensky-Martens closed-cup flash point tester (manual or automated)

-

Test cup

-

Stirrer

-

Ignition source (gas flame or electric igniter)

-

Calibrated thermometer

Procedure:

-

Fill the test cup with this compound to the marked level.

-

Place the lid on the cup and position the assembly in the heating apparatus.

-

Insert the thermometer into its designated port.

-

Begin heating the sample at a steady rate (e.g., 5-6 °C per minute) while continuously stirring.

-

As the temperature approaches the expected flash point, apply the ignition source at regular temperature intervals by dipping it into the vapor space of the cup.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite with a distinct flash.

-

Record the temperature at which the flash occurs.

Chemical Synthesis and Reactivity

Synthesis

The primary industrial synthesis of this compound is through the ethoxylation of 1-hexanol.[2] This reaction involves the base-catalyzed addition of ethylene oxide to 1-hexanol.

Reaction Scheme: 1-Hexanol + Ethylene Oxide → this compound

Typical Protocol:

-

1-hexanol is combined with a catalytic amount of a base, such as sodium hydroxide, in a suitable reactor.

-

Ethylene oxide is introduced at elevated temperatures (150–200 °C) and pressures.

-

The crude product is then purified by distillation to yield this compound.[2]

Chemical Reactivity

5.2.1 Reactions of the Hydroxyl Group

As a primary alcohol, this compound can undergo typical alcohol reactions such as esterification and etherification.

-

Esterification: It can react with carboxylic acids, acid anhydrides, or acyl chlorides to form esters. For example, the reaction with acetic anhydride (B1165640) yields 2-(hexyloxy)ethyl acetate.[22][23][24]

-

Etherification (Williamson Ether Synthesis): After deprotonation with a strong base to form the alkoxide, it can react with an alkyl halide to form a diether.[7][16][17][18][25]

5.2.2 Reactions Involving the Ether Linkage

-

Peroxide Formation: Like many ethers, this compound can form explosive peroxides upon exposure to air and light over time.[1] This is a critical safety consideration, and containers should be dated upon opening and tested for peroxides periodically.

5.2.3 Decomposition

When heated to decomposition, this compound can release irritating gases and vapors, including carbon monoxide and carbon dioxide.[6][15]

Applications in Drug Development

The unique solvent properties of this compound make it a candidate for various pharmaceutical applications.

-

Topical and Transdermal Formulations: Glycol ethers are used as solvents and penetration enhancers in topical formulations to improve the delivery of APIs through the skin.[5][20] The amphiphilic nature of this compound can help to solubilize lipophilic drugs in aqueous or hydroalcoholic bases and may facilitate their partitioning into the stratum corneum.

-

Microemulsions: As a co-surfactant or component of the oil phase, this compound can be used in the formulation of microemulsions.[26][27][28][29] These thermodynamically stable, isotropic systems are effective at solubilizing poorly water-soluble drugs and can enhance their oral bioavailability or skin permeation.

-

Solvent in API Synthesis: Due to its high boiling point and good solvency for a range of organic compounds, it can be employed as a reaction solvent in the synthesis of pharmaceutical intermediates and active ingredients.[3]

Safety and Handling

This compound is classified as harmful if swallowed or in contact with skin, and it can cause severe skin burns and eye damage.[1] It is a respiratory tract irritant.[1] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. As it can form peroxides, it should be stored in airtight containers, away from light and heat.

This guide provides a foundational understanding of the physical and chemical properties of this compound for researchers and professionals. Further investigation into its application-specific performance and safety is recommended for its use in any particular formulation or process.

References

- 1. 2-Hexoxyethanol - Wikipedia [en.wikipedia.org]

- 2. This compound (31726-34-8) for sale [vulcanchem.com]

- 3. 2-Hexoxyethanol - Hazardous Agents | Haz-Map [haz-map.com]

- 4. 2-(n-Hexyloxy)ethanol, 98% | Fisher Scientific [fishersci.ca]

- 5. US20050250804A1 - Pharmaceutical gel formulations - Google Patents [patents.google.com]

- 6. greenchemindustries.com [greenchemindustries.com]

- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. Ethanol, 2-(hexyloxy)- [webbook.nist.gov]

- 9. Ethanol, 2-(hexyloxy)- [webbook.nist.gov]

- 10. 2-(2-HEXYLOXYETHOXY)ETHANOL(112-59-4) 1H NMR spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. 2-(2-Ethylhexyloxy)ethanol | C10H22O2 | CID 15260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. spectrabase.com [spectrabase.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 18. Khan Academy [khanacademy.org]

- 19. This compound(112-25-4) 13C NMR spectrum [chemicalbook.com]

- 20. Diethylene glycol monoethyl ether: an emerging solvent in topical dermatology products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Glycol monohexyl ether | C8H18O2 | CID 8170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Ethanol on reaction with acetic anhydride gives A acetic class 12 chemistry CBSE [vedantu.com]

- 23. chemguide.co.uk [chemguide.co.uk]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. jddtonline.info [jddtonline.info]

- 27. researchgate.net [researchgate.net]

- 28. Microemulsion utility in pharmaceuticals: Implications for multi-drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Exploring the Versatility of Microemulsions in Cutaneous Drug Delivery: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Hexyloxy)ethanol (CAS: 112-25-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(hexyloxy)ethanol (B90154), a glycol ether with diverse applications. The information presented herein is intended to support research, development, and safety assessments of this compound. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key cited experiments are provided.

Chemical and Physical Properties

This compound, also known as ethylene (B1197577) glycol monohexyl ether or hexyl cellosolve, is a colorless liquid with a mild odor.[1] It is characterized by its high boiling point and slow evaporation rate, which makes it a valuable solvent in various formulations.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₈O₂ | [2][3] |

| Molecular Weight | 146.23 g/mol | [2][3] |

| CAS Number | 112-25-4 | [2][3][4] |

| Appearance | Colorless liquid | [1][5] |

| Boiling Point | 208 °C | [6] |

| Melting Point | -42 °C | [6] |

| Density | 0.888 g/cm³ at 20 °C | [6][7] |

| Vapor Pressure | 0.1 hPa at 22.9 °C | [7] |

| Flash Point | 94 °C (201.2 °F) | [6] |

| Water Solubility | 9.46 g/L | [7] |

| logP (Octanol/Water Partition Coefficient) | 1.97 | [7] |

| Autoignition Temperature | 225 °C | [7] |

Synthesis and Manufacturing

The primary industrial synthesis of this compound is through the ethoxylation of 1-hexanol (B41254). An alternative, though less common, method is the Williamson ether synthesis.

Experimental Protocols

Protocol 1: Ethoxylation of 1-Hexanol

This protocol describes the base-catalyzed reaction of 1-hexanol with ethylene oxide. This reaction is exothermic and involves a highly reactive and toxic gas, requiring specialized equipment and stringent safety precautions.

-

Materials: 1-hexanol, ethylene oxide, potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) catalyst, nitrogen gas, and a neutralizing agent (e.g., phosphoric acid).

-

Procedure:

-

Charge a high-pressure reactor (autoclave) with 1-hexanol and the catalyst.

-

Purge the reactor with nitrogen to remove air and moisture.

-

Heat the reactor to the reaction temperature, typically between 130-180°C.[8][9]

-

Introduce ethylene oxide into the reactor at a controlled rate to maintain a pressure of 1-2 bar.[9]

-

Monitor the reaction temperature and pressure closely to control the exothermic reaction.

-

After the desired amount of ethylene oxide has been added, maintain the reaction temperature for an additional 1-2 hours to ensure complete conversion.

-

Cool the reactor and neutralize the catalyst with a stoichiometric amount of acid.

-

Purify the crude product by vacuum distillation to separate this compound from unreacted 1-hexanol and byproducts.

-

Protocol 2: Williamson Ether Synthesis

This method involves the reaction of a hexyl halide with ethylene glycol in the presence of a strong base.

-

Materials: 1-Hexyl halide (e.g., 1-bromohexane), ethylene glycol, strong base (e.g., sodium hydride), and an inert solvent (e.g., THF).

-

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve ethylene glycol in the inert solvent.

-

Slowly add the strong base to deprotonate one of the hydroxyl groups of ethylene glycol, forming an alkoxide.

-

Add 1-hexyl halide to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

-

After the reaction is complete, cool the mixture and quench any remaining base with water.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

-

Purify the product by fractional distillation.

-

Applications

This compound's unique properties make it a versatile component in a wide range of industrial and consumer products.[10]

-

Solvent: It is a high-boiling solvent used in specialty printing inks, paints, varnishes, and coatings.[2][11]

-

Coalescing Agent: It acts as a coalescing agent in latex paints and cleaners, aiding in film formation.[2][11]

-

Cleaning Products: Its ability to dissolve both water-soluble and greasy soils makes it an effective ingredient in household and industrial cleaners, rust removers, and disinfectants.[2][11]

-

Chemical Intermediate: It serves as a precursor in the synthesis of other chemicals, such as hexyloxyethyl phosphate (B84403) and neopentanoate.[11][12]

-

Other Uses: It is also found in adhesives, sealants, automotive care products, and as a coupling agent in various formulations.[2][10]

Toxicological Profile

The toxicology of this compound has been evaluated through various studies. It is classified as harmful if swallowed or in contact with skin, and it can cause severe skin burns and eye damage.[7][13]

Table 2: Acute Toxicity Data for this compound

| Endpoint | Species | Route | Value | Reference(s) |

| LD₅₀ | Rat | Oral | 738 mg/kg bw | [4][7] |

| LD₅₀ | Rabbit | Dermal | 721 mg/kg bw | [4] |

| LC₅₀ | Rat | Inhalation | > 85 ppm | [4] |

| Skin Irritation/Corrosion | Rabbit | Dermal | Corrosive | [4][7] |

| Eye Irritation | Rabbit | Ocular | Severe Irritation | [7] |

Experimental Protocols for Toxicity Testing

The toxicological data for this compound are primarily derived from studies following standardized OECD guidelines.

Protocol 3: Acute Oral Toxicity (Based on OECD Guideline 401)

-

Objective: To determine the acute oral toxicity (LD₅₀) of a substance.

-

Test Animals: Typically, young adult rats of a single sex.

-

Procedure:

-

Animals are fasted prior to dosing.

-

The test substance is administered in a single dose by gavage.

-

Several dose levels are used with a group of animals at each level.

-

Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

A necropsy is performed on all animals at the end of the study.

-

The LD₅₀ is calculated statistically from the dose-response data.[1][14][15]

-

Protocol 4: Acute Dermal Toxicity (Based on OECD Guideline 402)

-

Objective: To assess the short-term hazards of a substance upon dermal exposure.

-

Test Animals: Typically, young adult rats or rabbits.

-

Procedure:

-

The fur is removed from the dorsal area of the trunk of the test animals approximately 24 hours before the test.

-

The test substance is applied to a shaved area of skin (approximately 10% of the body surface area) and held in contact with the skin for 24 hours under a porous gauze dressing.

-

Animals are observed for signs of toxicity and mortality for at least 14 days.

-

Body weights are recorded weekly.

-

A gross necropsy is performed on all animals at the end of the study.[10]

-

Protocol 5: Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

-

Objective: To evaluate the potential of a substance to cause eye irritation or corrosion.

-

Test Animals: Typically, albino rabbits.

-

Procedure:

-

A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

The eyes are examined at 1, 24, 48, and 72 hours after application.

-

Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored.

-

The reversibility of the effects is observed for up to 21 days.

-

The use of topical anesthetics and systemic analgesics is recommended to minimize animal distress.[6][7][12]

-

Metabolism

Glycol ethers, including this compound, are metabolized in the body primarily through a two-step oxidation process.[2][16] This metabolic pathway is crucial for understanding the toxicokinetics and potential health effects of these compounds.

The initial step involves the oxidation of the terminal alcohol group to an aldehyde, catalyzed by alcohol dehydrogenase (ADH).[2] Subsequently, the aldehyde intermediate is rapidly converted to the corresponding alkoxyacetic acid by aldehyde dehydrogenase (ALDH).[2][16] The resulting 2-hexyloxyacetic acid is the primary metabolite excreted in the urine. The acid metabolite is considered to be responsible for the toxicities associated with glycol ethers.[17]

Spectral Data

Spectroscopic analysis is essential for the identification and characterization of this compound.

Table 3: Key Spectral Data for this compound

| Technique | Key Features/Peaks | Reference(s) |

| ¹H NMR | Data available from spectral databases. | [18][19] |

| ¹³C NMR | Data available from spectral databases. | [1] |

| IR Spectroscopy | Characteristic peaks for O-H and C-O stretching. | [12][20] |

| Mass Spectrometry | Molecular ion peak and characteristic fragmentation pattern. |

Safety and Handling

This compound is a hazardous chemical and requires appropriate safety precautions during handling and use.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7]

-

Handling: Use in a well-ventilated area. Avoid breathing vapors. Do not eat, drink, or smoke when using this product.[7]

-

Storage: Store in a tightly closed container in a well-ventilated place. Keep away from heat and sources of ignition.[7]

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention. If swallowed, rinse mouth and do not induce vomiting; seek immediate medical attention.[7]

This guide provides a foundational understanding of this compound for scientific and professional audiences. For more detailed information, consult the referenced literature and safety data sheets.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. Glycol Ether Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. nucro-technics.com [nucro-technics.com]

- 4. benchchem.com [benchchem.com]

- 5. OECD 405: Eye Irritation Analysis - Analytice [analytice.com]

- 6. nucro-technics.com [nucro-technics.com]

- 7. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 8. youtube.com [youtube.com]

- 9. Ethoxylation - Wikipedia [en.wikipedia.org]

- 10. catalog.labcorp.com [catalog.labcorp.com]

- 11. Acute eye irritation oecd | PPTX [slideshare.net]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. jk-sci.com [jk-sci.com]

- 14. oecd.org [oecd.org]

- 15. scribd.com [scribd.com]

- 16. Cutaneous metabolism of glycol ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Human aldehyde dehydrogenase-catalyzed oxidation of ethylene glycol ether aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 2-(2-HEXYLOXYETHOXY)ETHANOL(112-59-4) 1H NMR spectrum [chemicalbook.com]

- 19. spectrabase.com [spectrabase.com]

- 20. Ethanol, 2-(hexyloxy)- [webbook.nist.gov]

An In-depth Technical Guide to the Solubility of 2-(Hexyloxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Hexyloxy)ethanol (also known as ethylene (B1197577) glycol monohexyl ether or hexyl cellosolve). This information is critical for the effective application of this versatile solvent in research, particularly within the pharmaceutical and chemical industries. This document details its solubility in various solvents, outlines experimental protocols for solubility determination, and provides a visual representation of a general experimental workflow.

Executive Summary

This compound is a high-boiling point, slow-evaporating solvent with a molecular formula of C8H18O2.[1] Its unique chemical structure, possessing both an ether and a hydroxyl group, imparts amphiphilic properties, allowing it to be an effective solvent for a wide range of substances, including both polar and non-polar compounds.[1] This dual functionality makes it a valuable component in formulations for cleaners, coatings, inks, and as a coupling agent.[1][2] In the context of drug development, its solvent properties can be leveraged in formulation studies and as a reaction medium.

Solubility Data

Table 1: Solubility of this compound in Various Solvents

| Solvent Class | Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |

| Aqueous | Water | H₂O | 9.46 g/L[2][3][4] | 20 | Slightly soluble. |

| Alcohols | Ethanol | C₂H₅OH | Very Soluble / Miscible[5][6] | Not Specified | Assumed to be fully miscible at standard lab conditions. |

| Methanol | CH₃OH | Very Soluble / Miscible[5][6] | Not Specified | Assumed to be fully miscible at standard lab conditions. | |

| Ethers | Diethyl Ether | (C₂H₅)₂O | Very Soluble / Miscible[5][6] | Not Specified | Assumed to be fully miscible at standard lab conditions. |

| Ketones | Acetone | C₃H₆O | Miscible[1] | Not Specified | General literature suggests miscibility with common organic solvents. |

| Aromatic Hydrocarbons | Toluene | C₇H₈ | Miscible[1] | Not Specified | General literature suggests miscibility with common organic solvents. |

| Aliphatic Hydrocarbons | Hexane | C₆H₁₄ | Miscible[1] | Not Specified | General literature suggests miscibility with common organic solvents. |

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure. The following protocols describe common methods that can be employed to quantitatively determine the solubility of this compound in various solvents.

Shake-Flask Method

The shake-flask method is a widely used and reliable technique for determining the thermodynamic solubility of a substance.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography (HPLC))

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solute should be visually apparent.

-

Equilibration: Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, allow the mixture to stand undisturbed at the experimental temperature for a period to allow the excess solute to settle. For colloidal suspensions, centrifugation at the same temperature can be used to achieve clear separation.

-

Sampling: Carefully withdraw a known volume of the clear, saturated supernatant.

-

Quantification: Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Analyze the sample using a pre-calibrated GC-FID or HPLC method to determine the concentration of this compound.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Cloud Point Titration

This method is useful for determining the solubility of a liquid in a solvent where the solubility is temperature-dependent.

Objective: To determine the temperature at which a solution of a known concentration of this compound in a solvent becomes cloudy upon cooling, indicating the limit of solubility.

Materials:

-

This compound

-

Solvent of interest

-

Jacketed vessel with a temperature control unit

-

Calibrated thermometer or thermocouple

-

Stirring mechanism

-

Light source and detector (optional, for automated detection)

Procedure:

-

Sample Preparation: Prepare a solution of a known concentration of this compound in the solvent of interest.

-

Heating: Heat the solution while stirring until it becomes clear and homogeneous.

-

Cooling and Observation: Slowly cool the solution at a controlled rate while continuously stirring.

-

Cloud Point Determination: Record the temperature at which the first sign of turbidity or cloudiness appears. This is the cloud point temperature for that specific concentration.

-

Repeat: Repeat the measurement with different concentrations to construct a solubility curve as a function of temperature.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the solubility of this compound using the shake-flask method followed by Gas Chromatography analysis.

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

This compound is a versatile solvent with a favorable profile for a variety of applications, including those in research and drug development. Its miscibility with a wide range of common organic solvents and slight solubility in water are key characteristics. For applications requiring precise solubility data, the experimental protocols outlined in this guide provide a robust framework for its determination. The continued investigation into the quantitative solubility of this compound in a broader array of solvent systems will further enhance its utility in advanced chemical and pharmaceutical applications.

References

- 1. atamankimya.com [atamankimya.com]

- 2. This compound | 112-25-4 [chemicalbook.com]

- 3. 2-(n-Hexyloxy)ethanol, 98% | Fisher Scientific [fishersci.ca]

- 4. 112-25-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Glycol monohexyl ether | C8H18O2 | CID 8170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 2-(Hexyloxy)ethanol: Properties, Synthesis, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Hexyloxy)ethanol, a glycol ether, is a versatile organic solvent with a range of applications in industrial and research settings. Its amphipathic nature, stemming from a hexyl ether tail and a hydroxyl head group, imparts unique properties that make it a valuable component in formulations, chemical synthesis, and potentially in drug delivery systems. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key research applications of this compound, with a focus on its role as a penetration enhancer in transdermal drug delivery and its interaction with cellular signaling pathways.

Physicochemical Properties and Formula

This compound is a colorless liquid with a mild odor. Its chemical structure consists of a hexyl group attached to an ethanol (B145695) molecule via an ether linkage.

Chemical Formula: C8H18O2[1]

Molecular Weight: 146.23 g/mol [2][3]

A summary of its key quantitative properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C8H18O2 | [1] |

| Molecular Weight | 146.23 g/mol | [2][3] |

| Appearance | Colorless liquid | [2] |

| Density | 0.888 g/mL at 20 °C | [2][3] |

| Boiling Point | 208 °C | |

| Melting Point | -45.1 °C | [3] |

| Solubility in Water | 9.46 g/L | [2][3] |

| Vapor Pressure | 10 Pa at 20 °C | [3] |

| Refractive Index | 1.431 at 20 °C | [3] |

Synthesis of this compound

Experimental Protocol: Synthesis via Williamson Ether Synthesis

This protocol describes the synthesis of this compound from 1-hexanol (B41254) and 2-chloroethanol.

Materials:

-

1-Hexanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

2-Chloroethanol

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a dispersion of sodium hydride (1.1 equivalents) in anhydrous THF.

-

Alkoxide Formation: 1-Hexanol (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the stirred suspension of sodium hydride at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 1 hour to ensure complete formation of the sodium hexoxide.

-

Etherification: 2-Chloroethanol (1.2 equivalents) dissolved in anhydrous THF is added dropwise to the reaction mixture. The mixture is then heated to reflux and maintained at this temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to 0 °C and the excess sodium hydride is carefully quenched by the slow addition of water. The reaction mixture is then partitioned between dichloromethane and a saturated aqueous solution of ammonium chloride.

-

Purification: The organic layer is separated, and the aqueous layer is extracted three times with dichloromethane. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Distillation: The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.

Applications in Drug Development

Due to its solvent properties and ability to interact with biological membranes, this compound has potential applications in drug formulation and delivery, particularly in transdermal systems.

Role as a Skin Penetration Enhancer

Glycol ethers, including this compound, can act as penetration enhancers by disrupting the highly organized lipid structure of the stratum corneum, the outermost layer of the skin. This disruption increases the permeability of the skin to therapeutic agents.

This protocol outlines a method to evaluate the efficacy of this compound as a skin penetration enhancer for a model drug.

Materials:

-

Franz diffusion cells

-

Full-thickness skin from a suitable animal model (e.g., porcine ear skin)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Model drug (e.g., ibuprofen, ketoprofen)

-

This compound

-

Ethanol (as a co-solvent and control)

-

High-performance liquid chromatography (HPLC) system for drug quantification

Procedure:

-

Skin Preparation: The excised skin is carefully cleaned of any adhering subcutaneous fat and hair. The skin is then cut into appropriate sizes to be mounted on the Franz diffusion cells with the stratum corneum facing the donor compartment.

-

Formulation Preparation: A saturated solution of the model drug is prepared in a vehicle containing a specific concentration of this compound in an ethanol-water co-solvent system. A control formulation without this compound is also prepared.

-

Franz Cell Assembly: The prepared skin is mounted on the Franz diffusion cells, and the receptor compartment is filled with PBS, ensuring no air bubbles are trapped beneath the skin. The receptor solution is continuously stirred and maintained at 37 °C.

-

Dosing: A known volume of the drug formulation (with and without this compound) is applied to the surface of the skin in the donor compartment. The donor compartment is then occluded to prevent evaporation.

-

Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), aliquots of the receptor solution are withdrawn and replaced with an equal volume of fresh, pre-warmed PBS.

-

Analysis: The concentration of the model drug in the collected samples is quantified using a validated HPLC method.

-

Data Analysis: The cumulative amount of drug permeated per unit area of the skin is plotted against time. The steady-state flux (Jss) and the permeability coefficient (Kp) are calculated from the linear portion of the plot. The enhancement ratio (ER) is calculated by dividing the flux of the drug from the formulation containing this compound by the flux from the control formulation.

Interaction with Cellular Signaling Pathways

Emerging research suggests that glycol ethers and their metabolites may interact with intracellular signaling pathways, which could have implications for their toxicological profiles and potential therapeutic applications.

Modulation of Protein Kinase C (PKC) Signaling

Some studies have indicated that ethylene (B1197577) glycol ethers can influence the activity of Protein Kinase C (PKC), a key enzyme involved in various cellular processes, including proliferation, differentiation, and apoptosis.[4][5][6] The proposed mechanism involves the alteration of the lipid membrane environment where PKC is active.

Caption: Modulation of PKC signaling by this compound.

Influence on Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

There is evidence that certain alcohols and glycols can affect the activity of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play crucial roles in lipid metabolism and inflammation.[7][8] The interaction may be indirect, possibly through the generation of metabolites that act as ligands or by altering the cellular metabolic state.

Caption: Potential influence of this compound on PPAR signaling.

Conclusion

This compound is a chemical with well-defined physical properties and established synthetic routes. Its utility as a solvent is widely recognized, and its potential as a component in advanced drug delivery systems, particularly for transdermal applications, warrants further investigation. The emerging understanding of the interaction of glycol ethers with cellular signaling pathways opens new avenues for research into their biological effects, both in terms of toxicology and potential therapeutic modulation. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers and drug development professionals to explore the multifaceted nature of this compound.

References

- 1. Glycol Ether Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound | 112-25-4 [chemicalbook.com]

- 3. 112-25-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Participation of protein kinases in cytotoxic and proapoptotic effects of ethylene glycol ethers and their metabolites in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential effect of alkyl chain-modified ether lipids on protein kinase C autophosphorylation and histone phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Action of organic solvents on protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Role of Peroxisome Proliferator-Activated Receptor (PPAR)δ in Embryonic Stem Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

Boiling and melting points of 2-(Hexyloxy)ethanol

An In-depth Technical Guide to the Physicochemical Properties of 2-(Hexyloxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of this compound (CAS No: 112-25-4), a high-boiling point, slow-evaporating glycol ether.[1] This solvent possesses both ether and alcohol functional groups, granting it versatile solvency for both water-soluble and greasy, water-insoluble substances.[1][2] Its unique properties, including excellent oil solubility, make it a valuable component in industrial cleaners, coatings, specialty printing inks, and potentially as a solvent or co-solvent in certain drug formulations.[1][3][4]

Core Physicochemical Data

The boiling and melting points are critical physical properties that dictate the state of a substance and inform its applications, handling, and purification methods. This compound is a colorless liquid at room temperature with a mild odor.[2][5]

Quantitative Data Summary

The following tables summarize the key physical properties of this compound collated from various sources.

Table 1: Thermal Properties

| Property | Value | Citations |

| Normal Boiling Point | 208 °C (406.4 °F) at 760 mmHg | [5][6] |

| 208.3 °C (406.9 °F) | [4] | |

| 206.3 °C | [7] | |

| Boiling Point (Vacuum) | 98-99 °C at 0.15 mmHg | [3][8][9] |

| Melting Point | -45.1 °C (-49.2 °F) | [6][7][8][10] |

| -42 °C (-43.6 °F) | [5] | |

| Flash Point | 94 °C (201.2 °F) | [5] |

| 81.7 °C (179.1 °F) | [4][10] |

Table 2: General Physicochemical Properties

| Property | Value | Citations |

| Molecular Formula | C₈H₁₈O₂ | [1][2][3] |

| Molecular Weight | 146.23 g/mol | [1][3][11] |

| Density | 0.888 g/mL at 20 °C | [3][8] |

| 0.8894 g/cm³ at 20 °C | [6][10] | |

| Vapor Pressure | 0.05 mmHg at 20 °C | [6] |

| 10 Pa at 20 °C | [3][8][9] | |

| 23 hPa at 20 °C | [5][7] | |

| Water Solubility | 9.46 g/L | [3][8][10] |

| LogP (Octanol/Water) | 1.97 at 25 °C | [9][12] |

Experimental Protocols

The determination of boiling and melting points are fundamental laboratory procedures for characterizing and assessing the purity of chemical compounds.

Protocol 1: Boiling Point Determination (Micro-Reflux Method)

This method is suitable when only a small volume of the sample is available.[13][14] The principle relies on heating the liquid to its boiling point and measuring the temperature of the vapor in equilibrium with the refluxing liquid.[14]

Methodology:

-

Sample Preparation: Approximately 0.5-1.0 mL of this compound is placed into a small test tube. A small magnetic stir bar is added to prevent bumping.[14]

-

Apparatus Setup: The test tube is placed in a heating block on a hot plate stirrer. A thermometer is clamped such that its bulb is positioned approximately 1 cm above the surface of the liquid to measure the vapor temperature.[14]

-

Heating: The sample is heated gently while stirring. The liquid will begin to boil and a "reflux ring" of condensing vapor will become visible on the walls of the test tube.[13][14]

-

Measurement: The thermometer bulb must be positioned at the level of this reflux ring. The temperature is recorded when the reading stabilizes, which corresponds to the boiling point of the liquid.[14] It is crucial not to heat so strongly that the sample boils away.[13]

Protocol 2: Melting Point Determination (Capillary Method)

The capillary method is the most common technique for determining the melting point of a solid substance.[15] For a low-melting-point substance like this compound, the sample must first be frozen solid using a suitable cooling bath. The principle is to heat the solid sample at a controlled rate and observe the temperature range over which it transitions to a liquid.[15] Pure substances exhibit a sharp melting point range (typically 0.5-1.0°C), whereas impurities will lower the melting point and broaden the range.[16][17]

Methodology:

-

Sample Freezing: A small sample of this compound is frozen to a solid state.

-

Sample Preparation: The frozen solid is finely powdered. A small amount of the powder is introduced into a thin-walled capillary tube, which is sealed at one end. The tube is tapped gently to compact the sample at the bottom.[17]

-

Apparatus Setup: The capillary tube is placed into a melting point apparatus (e.g., a heated metal block like a Mel-Temp or an oil bath).[16]

-

Heating and Observation: The sample is heated rapidly at first to determine an approximate melting point.[15][16] The experiment is then repeated with a fresh sample, heating slowly (e.g., a ramp rate of ~2 °C/min) as the temperature approaches the approximate melting point.[17]

-

Measurement: Two temperatures are recorded: the temperature at which the first drop of liquid appears, and the temperature at which the entire sample becomes a clear liquid. This range is the melting point of the substance.

Visualizations

The following diagrams illustrate the logical workflows and chemical processes described in this guide.

References

- 1. atamankimya.com [atamankimya.com]

- 2. 2-HEXOXYETHANOL - Ataman Kimya [atamanchemicals.com]

- 3. This compound | 112-25-4 [chemicalbook.com]

- 4. 2-Hexoxyethanol - Wikipedia [en.wikipedia.org]

- 5. fishersci.com [fishersci.com]

- 6. Glycol monohexyl ether | C8H18O2 | CID 8170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound (31726-34-8) for sale [vulcanchem.com]

- 8. This compound CAS#: 112-25-4 [m.chemicalbook.com]

- 9. huazanbiotech.com [huazanbiotech.com]

- 10. HEXYLOXYLETHANOL - Ataman Kimya [atamanchemicals.com]

- 11. Ethanol, 2-(hexyloxy)- (CAS 112-25-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. chem.ucalgary.ca [chem.ucalgary.ca]

- 15. westlab.com [westlab.com]

- 16. SSERC | Melting point determination [sserc.org.uk]

- 17. jan.ucc.nau.edu [jan.ucc.nau.edu]

Vapor pressure of 2-(Hexyloxy)ethanol at different temperatures

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the vapor pressure of 2-(Hexyloxy)ethanol at various temperatures. The document summarizes available quantitative data, details the experimental protocols for vapor pressure determination, and includes a visual representation of the experimental workflow. This information is crucial for professionals in research, science, and drug development who require accurate physicochemical data for modeling, safety assessments, and process design.

Quantitative Vapor Pressure Data

The vapor pressure of this compound, a high-boiling point solvent, has been reported in several studies. However, discrepancies exist in the published data. The following table summarizes the available quantitative data, with conversions to Pascals (Pa) for ease of comparison. It is important to note the temperature at which each measurement was taken.

| Temperature (°C) | Temperature (K) | Reported Vapor Pressure | Vapor Pressure (Pa) | Source |

| 20 | 293.15 | 10 Pa | 10 | [1][2] |

| 20 | 293.15 | 0.05 mmHg | 6.67 | [3] |

| 20 | 293.15 | 0.051 mmHg | 6.80 | [4] |

| 20 | 293.15 | 23 hPa | 2300 | [5] |

| 22.9 | 296.05 | 0.1 hPa | 10 | - |

Note: The significant discrepancy in the value reported by Vulcanchem (23 hPa) compared to other sources suggests a potential typographical error in that source.

Experimental Protocols for Vapor Pressure Determination

The determination of vapor pressure is guided by standardized methods to ensure accuracy and reproducibility. The Organisation for Economic Co-operation and Development (OECD) provides a key guideline for these measurements.

OECD Test Guideline 104: Vapor Pressure

One of the reported vapor pressure values was determined using the OECD Test Guideline 104. This guideline outlines several methods for measuring vapor pressure, applicable to different pressure ranges. For a substance to be characterized, its vapor pressure must be determined at a minimum of two different temperatures.[6] If one of the measurements is taken between 0 and 50°C, at least three measurements are required to verify the linearity of the vapor pressure curve.[6]

The primary methods described in OECD Guideline 104 include:

-